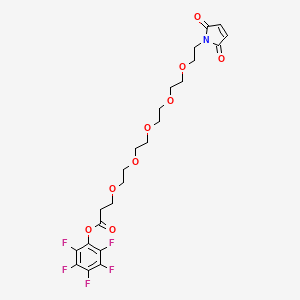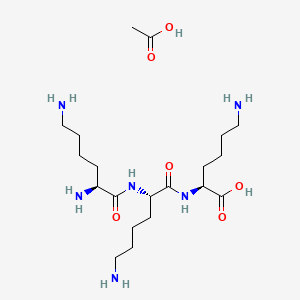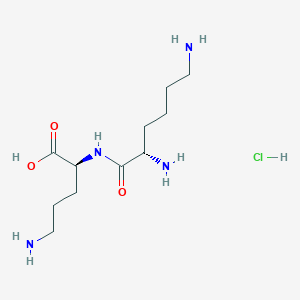
Mal-PEG5-PFP
Descripción general
Descripción
Mal-PEG5-PFP is a PEG linker containing maleimide and PFP moieties . It is used in medical research, drug-release, nanotechnology, new materials research, and cell culture . It is also used in the study of ligand, polypeptide synthesis support, graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings .
Molecular Structure Analysis
The molecular formula of Mal-PEG5-PFP is C23H26F5NO9 . The molecular weight is 555.45 g/mol . The functional group of Mal-PEG5-PFP is Maleimide/Pentafluorophenyl (PFP) ester .Chemical Reactions Analysis
Maleimides in Mal-PEG5-PFP are thiol-reactive and react between pH 6.5 and 7.5 to form thiolester bonds . PFP moieties are amine-reactive and are less susceptible to undergo hydrolysis .Aplicaciones Científicas De Investigación
PROTAC Linker
“Mal-PEG5-PFP” is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . This makes “Mal-PEG5-PFP” a crucial component in the synthesis of PROTACs .
Thiol-Reactive Compound
The maleimide moiety in “Mal-PEG5-PFP” is thiol-reactive . It reacts between pH 6.5 and 7.5 to form thiolester bonds . This property is useful in bioconjugation, where it can be used to attach various biomolecules to a target protein .
Amine-Reactive Compound
The PFP (pentafluorophenyl) moiety in “Mal-PEG5-PFP” is amine-reactive . It is less susceptible to undergo hydrolysis . This property is useful in the field of bioconjugation, where it can be used to attach various biomolecules to a target protein .
Enhancing Water Solubility
The hydrophilic PEG (Polyethylene Glycol) linker in “Mal-PEG5-PFP” increases the water solubility of a compound in aqueous media . This is particularly useful in drug delivery, where improving the solubility of a drug can enhance its bioavailability .
Drug Development
In the realm of pharmaceutical research, “Mal-PEG5-PFP” serves as a valuable building block, enabling the creation of innovative drug candidates with enhanced pharmacological profiles . Its unique properties allow for the development of targeted therapies that address a spectrum of health conditions .
Proteomics Research
“Mal-PEG5-PFP” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. The properties of “Mal-PEG5-PFP” make it a valuable tool in this field .
Mecanismo De Acción
Target of Action
Mal-PEG5-PFP is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be bound by the two different ligands it contains . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein .
Mode of Action
The mode of action of Mal-PEG5-PFP involves its interaction with its targets, leading to changes in the target proteins. Specifically, PROTACs like Mal-PEG5-PFP exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathway affected by Mal-PEG5-PFP is the ubiquitin-proteasome system . By binding to both an E3 ubiquitin ligase and a target protein, Mal-PEG5-PFP facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome . This process can affect downstream effects depending on the function of the degraded protein.
Result of Action
The result of Mal-PEG5-PFP’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects depending on the identity and function of the target protein.
Action Environment
The action of Mal-PEG5-PFP can be influenced by environmental factors such as pH. For instance, the maleimide moieties in Mal-PEG5-PFP are thiol-reactive and react between pH 6.5 and 7.5 to form thiolester bonds . Additionally, PFP moieties are amine-reactive and are less susceptible to undergo hydrolysis . These properties can influence the compound’s action, efficacy, and stability in different environments.
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F5NO9/c24-18-19(25)21(27)23(22(28)20(18)26)38-17(32)3-5-33-7-9-35-11-13-37-14-12-36-10-8-34-6-4-29-15(30)1-2-16(29)31/h1-2H,3-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQHYQSUANAJJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F5NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mal-PEG5-PFP | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![N-[(E)-1-(4-chloro-2-hydroxyphenyl)propylideneamino]-2-(3-morpholin-4-ylpropylamino)pyridine-4-carboxamide](/img/structure/B608784.png)